![molecular formula C13H9ClO2 B068142 2'-Chlorobiphenyl-3-carboxylic acid CAS No. 168619-03-2](/img/structure/B68142.png)
2'-Chlorobiphenyl-3-carboxylic acid
Overview
Description
2’-Chlorobiphenyl-3-carboxylic acid is a chemical compound that belongs to the family of biphenyl compounds . It is a white or off-white crystalline powder with a molecular weight of 232.66 g/mol .
Synthesis Analysis
The synthesis of chlorobiphenyls, including 2’-Chlorobiphenyl-3-carboxylic acid, has been discussed in various studies . The preparation of chlorobiphenyls involves the decomposition of aroyl peroxides in appropriate substrates, which results in high yields of chlorobiphenyls . Other methods include the one-step homolytic decarboxylation of aromatic carboxylic acids .Molecular Structure Analysis
The molecular structure of 2’-Chlorobiphenyl-3-carboxylic acid consists of a carboxyl functional group (COOH) attached to a biphenyl compound . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids, including 2’-Chlorobiphenyl-3-carboxylic acid, undergo a variety of reactions. They can react with bases to form ionic salts , and they can also undergo substitution reactions where the hydroxyl group is replaced by another nucleophilic group .Physical And Chemical Properties Analysis
Carboxylic acids, including 2’-Chlorobiphenyl-3-carboxylic acid, have higher boiling points compared to other compounds with a similar molecular weight . They are also known for their solubility in water due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule .Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as 2’-Chlorobiphenyl-3-carboxylic acid, are versatile organic compounds used in various areas like organic synthesis, nanotechnology, and polymers . They are involved in many important reactions, such as substitution, elimination, oxidation, coupling, etc .
Nanotechnology
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .
Polymers
Carboxylic acids and their derivatives are used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs . They can be used as monomers, additives, catalysts, etc .
Environmental Remediation
2-Chlorobiphenyl, a compound structurally similar to 2’-Chlorobiphenyl-3-carboxylic acid, has been studied for its oxidative degradation by nanoscale zero-valent iron in the presence of dissolved oxygen . This suggests potential applications of 2’-Chlorobiphenyl-3-carboxylic acid in environmental remediation.
Pharmaceutical Applications
Carboxylic acids can be used in the production of pharmaceutical drugs . They can also be used as solvents, food additives, antimicrobials, and flavorings .
Anticonvulsant and Analgesic Agents
A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which are structurally similar to 2’-Chlorobiphenyl-3-carboxylic acid, have been synthesized as potential anticonvulsant and analgesic agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEMSZNXYHULJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373886 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chlorobiphenyl-3-carboxylic acid | |
CAS RN |
168619-03-2 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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